4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S/c1-4-6-11-21(5-2)27(23,24)14-9-7-13(8-10-14)16(22)18-17-20-19-15(26-17)12-25-3/h7-10H,4-6,11-12H2,1-3H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAFDAIOPPDEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1,3,4-oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids. The benzamide core can be introduced via an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base such as triethylamine. The sulfamoyl group is then attached using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group would yield sulfonic acids, while reduction of the oxadiazole ring could produce various reduced heterocycles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study, including binding assays and molecular modeling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related 1,3,4-oxadiazole derivatives:
Key Observations
Structural Impact on Activity :
- The sulfamoyl substituent influences target selectivity. For example, LMM5 (benzyl-methyl) and LMM11 (cyclohexyl-ethyl) exhibit antifungal activity due to Trr1 inhibition, while the target compound’s butyl-ethyl group may balance hydrophobicity and steric effects for improved enzyme binding .
- The oxadiazole substituent modulates solubility and binding. Methoxymethyl (target) and methoxyphenyl (LMM5) enhance hydrophilicity compared to furan (LMM11) or dimethoxyphenyl (533870-21-2), which may improve pharmacokinetics .
Physicochemical Properties :
- The target compound’s estimated XLogP3 (~2.5) suggests moderate lipophilicity, favoring cellular uptake while retaining solubility—a critical balance for antifungal agents .
- Derivatives with aromatic substituents (e.g., 2,4-dimethoxyphenyl) show higher XLogP3 (>3), which may enhance membrane permeability but reduce aqueous solubility .
Synthesis Efficiency: Analogous compounds like LMM5 and LMM11 were synthesized with yields of 18–38% using coupling reactions with acyl chlorides .
Mechanistic Insights :
- The LMM series inhibits Trr1, disrupting redox balance in C. albicans . The target compound’s sulfamoyl group may similarly interact with Trr1’s active site, while the methoxymethyl group could reduce off-target effects compared to bulkier substituents.
Biological Activity
The compound 4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula
- Molecular Formula: C17H24N4O5S
- IUPAC Name: this compound
Structural Characteristics
The compound features:
- A benzamide core.
- A sulfamoyl group that may influence interactions with biological targets.
- A 1,3,4-oxadiazole ring , which is known for its diverse biological activities.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfamoyl group may facilitate binding to active sites of enzymes, potentially inhibiting their function. The oxadiazole ring can participate in hydrogen bonding and π-π interactions with biomolecules, enhancing its biological efficacy.
Antimicrobial Activity
Research indicates that compounds containing sulfamoyl and oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that This compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be linked to its interaction with specific signaling pathways involved in cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of related sulfamoyl compounds against Escherichia coli and Staphylococcus aureus, finding significant inhibition at low concentrations.
- Cytotoxicity Assays
- In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values indicating potent cytotoxic effects, suggesting potential for further development as an anticancer agent.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
